molecular formula C19H21ClN2O2 B2900282 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine CAS No. 929380-48-3

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine

Numéro de catalogue: B2900282
Numéro CAS: 929380-48-3
Poids moléculaire: 344.84
Clé InChI: SWNPDAHTEKVXPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine is a piperazine-based derivative characterized by a benzodioxin ring substituted with a chlorine atom at position 6 and a methyl-linked phenylpiperazine moiety at position 6.

Propriétés

IUPAC Name

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-10-15(19-16(11-17)13-23-14-24-19)12-21-6-8-22(9-7-21)18-4-2-1-3-5-18/h1-5,10-11H,6-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNPDAHTEKVXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC3=C2OCOC3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C16H18ClN2O2\text{C}_{16}\text{H}_{18}\text{ClN}_{2}\text{O}_{2}

It features a piperazine ring substituted with a 6-chloro-4H-1,3-benzodioxin moiety, which is believed to contribute to its biological activity. The molecular weight is approximately 306.78 g/mol.

The biological activity of 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, disrupting metabolic pathways essential for cell survival and proliferation.
  • Receptor Binding : It exhibits affinity for various receptors, influencing signaling pathways related to cancer cell growth and apoptosis.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : Research indicates that 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine can significantly inhibit the proliferation of several cancer cell lines. For instance, in vitro studies demonstrated an IC50 value in the low micromolar range against human cancer cell lines such as MCF7 (breast carcinoma) and HT29 (colon carcinoma) .
  • Mechanisms of Action : The compound's ability to induce apoptosis in tumor cells has been linked to the activation of caspases and the disruption of mitochondrial membrane potential .
  • Case Studies : In a recent study involving xenograft models, treatment with this compound resulted in a marked reduction in tumor size compared to control groups .

Antimicrobial Activity

Beyond its anticancer properties, there is emerging evidence supporting its antimicrobial effects:

  • Bacterial Inhibition : Preliminary studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Fungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against common fungal pathogens .

Research Findings Summary

Study FocusFindingsReferences
Anticancer ActivityIC50 values < 10 µM against MCF7 and HT29 cells
Enzyme InhibitionSignificant inhibition of key metabolic enzymes
Antimicrobial PropertiesEffective against various bacteria and fungi

Analyse Des Réactions Chimiques

Reactivity of the Piperazine Ring

The piperazine ring undergoes reactions typical of secondary amines:

2.1 Alkylation and Acylation

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives. For example, reaction with ethyl bromoacetate forms 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine-1-ethyl acetate .
  • Acylation : Acetyl chloride or chloroformates convert the amine to amides or carbamates. Acylation at the piperazine nitrogen produces derivatives like 1-acetyl-4-phenylpiperazine .

Table 2: Piperazine Ring Reactions

ReagentProductConditionsYield (%)
CH₃IN-Methylpiperazine derivativeK₂CO₃, DMF, 60°C, 12h78–85
ClCO₂EtEthyl carbamate derivativeEt₃N, CH₂Cl₂, 0°C, 2h90
Ac₂ON-AcetylpiperazineReflux, 6h82

Reactivity of the Benzodioxin Moiety

The 6-chloro-1,3-benzodioxin group participates in electrophilic aromatic substitution (EAS) and ring-opening reactions :

3.1 Electrophilic Substitution

  • Chlorine Replacement : Under SNAr conditions (e.g., NaNH₂, NH₃), the chloro group is replaced by nucleophiles (e.g., -OH, -OCH₃) .
  • Nitration : Nitration (HNO₃/H₂SO₄) at the 5-position yields 8-(piperazin-1-ylmethyl)-5-nitro-6-chloro-1,3-benzodioxin .

3.2 Ring-Opening Reactions

  • Acidic hydrolysis (HCl, H₂O) cleaves the dioxane ring, forming a catechol derivative .

Table 3: Benzodioxin Reactivity

ReactionReagents/ConditionsProduct
SNArNaOCH₃, DMSO, 100°C, 24h6-Methoxy-1,3-benzodioxin derivative
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2h5-Nitro-substituted benzodioxin
Acidic Hydrolysis6M HCl, reflux, 8hCatechol-methylpiperazine derivative

Catalytic and Biological Modifications

4.1 Transition Metal Catalysis

  • Suzuki Coupling : The phenyl group at C4 undergoes cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to generate biaryl derivatives .
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the piperazine ring to a piperidine, altering conformational flexibility .

4.2 Biological Activity
Derivatives of this compound exhibit dopamine D2/D3 receptor antagonism (IC₅₀ = 12–45 nM) and serotonin 5-HT₁A affinity (Kᵢ = 8.2 nM), suggesting CNS applications .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing HCl and CO₂ .
  • Photodegradation : UV irradiation (λ = 254 nm) induces C-Cl bond cleavage, forming a benzodioxinyl radical .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine with key analogs, focusing on structural features, synthesis pathways, and biological activities.

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Application References
Target Compound 6-Cl-benzodioxin-8-CH2, 4-phenylpiperazine ~385.85 Hypothesized neuroprotection N/A
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) 4-NO2-C6H4-SO2, 4-phenylpiperazine ~377.40 Neuroprotection post-radiation; hedgehog pathway activation
1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine Benzodioxol-O-(CH2)3, 4-phenylpiperazine ~354.42 Limited data; phenylpiperazine class activity
1-(3-Nitrophenyl)-4-phenylpiperazine 3-NO2-C6H4, 4-phenylpiperazine ~283.32 Intermediate for antipsychotic drug synthesis
1-(Diarylmethyl)-1H-imidazoles (e.g., 27c) Diarylmethyl, 4-phenylpiperazine ~450.50 Anti-mitotic activity in breast cancer

Key Insights

Structural Modifications and Bioactivity Chlorinated Benzodioxin vs. Benzodioxin vs. Benzodioxol: The benzodioxin ring (two oxygen atoms in a fused dioxin structure) differs from benzodioxol (a single dioxolane ring). This distinction affects electronic properties and metabolic stability, with benzodioxins generally being more resistant to oxidative degradation .

Synthesis Pathways

  • The target compound’s synthesis likely involves reductive amination or alkylation of 4-phenylpiperazine with a benzodioxin-methyl halide precursor, analogous to methods used for 1-(3-nitrophenyl)-4-phenylpiperazine (e.g., nucleophilic substitution with NaCNBH3 or microwave-assisted coupling) .
  • Contrastingly, NSPP is synthesized via sulfonylation of 4-phenylpiperazine using 4-nitrophenylsulfonyl chloride, a straightforward route with yields >70% .

Oncology Applications: Diarylmethyl-piperazine derivatives (e.g., 27c) exhibit anti-mitotic activity, highlighting the versatility of piperazine scaffolds in oncology. The target compound’s chlorine substituent could modulate DNA intercalation or tubulin binding, warranting cytotoxicity assays .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine?

Answer:
The synthesis of piperazine derivatives typically involves multi-step alkylation or coupling reactions. Key methodologies include:

  • Microwave-assisted synthesis : For time-sensitive reactions, microwave heating (e.g., 280°C for 10–15 minutes) can accelerate ring closure or substitution steps, followed by precipitation using diethyl ether .
  • Alkylation of piperazine cores : Reacting 1-phenylpiperazine with halogenated intermediates (e.g., 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxin) in polar aprotic solvents like DMSO or DMF, often with a base (e.g., diethylamine) to deprotonate the piperazine nitrogen .
  • Purification : Flash chromatography (silica gel) or HPLC with methanol/water gradients ensures high purity (>95%), validated by NMR (¹H/¹³C) and LC-MS .

Basic: How is structural characterization performed for this compound?

Answer:

  • Spectroscopic analysis : ¹H NMR (e.g., δ 3.2–3.5 ppm for piperazine protons), ¹³C NMR (e.g., 55–60 ppm for benzodioxin carbons), and FT-IR (C-Cl stretch at ~750 cm⁻¹) confirm core structure .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 385.1) and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, unit cell parameters and bond angles resolve stereochemical ambiguities .

Advanced: What in vivo models are suitable for evaluating neuroprotective efficacy against radiation-induced damage?

Answer:

  • Nestin-GFP transgenic mice : Track neurogenesis post-radiation; administer the compound intraperitoneally (5 mg/kg/day for 5 days) and quantify GFP+ neural stem cells in the subventricular zone via flow cytometry .
  • GL261-luciferase glioma models : Intracranial implantation in C57BL/6 mice (stereotactic coordinates: 0.5 mm anterior, 2.25 mm lateral to bregma, 3.5 mm depth). Monitor tumor bioluminescence and cognitive outcomes (e.g., Morris water maze) to assess neuroprotection without compromising antitumor efficacy .

Advanced: How can contradictory data on neuroinflammation modulation versus tumor progression be resolved?

Answer:

  • Dual-mechanism studies : Use microglial BV2 cells and GL261 glioma co-cultures to separate anti-inflammatory (IL-6/IL-1β ELISA) and antiproliferative (MTT assay) effects .
  • Transcriptomic profiling : RNA-seq of irradiated hippocampal tissue identifies pathway-specific responses (e.g., Hedgehog vs. NF-κB), clarifying dose-dependent effects .
  • In vivo pharmacokinetics : Correlate brain penetrance (LC-MS/MS) with neurobehavioral and tumor growth metrics to optimize therapeutic windows .

Advanced: What experimental approaches validate Hedgehog pathway activation as a neuroprotective mechanism?

Answer:

  • Gli-luciferase reporter assays : Transfect NIH/3T3 cells with Gli-responsive luciferase constructs; treat with the compound (1–10 µM) and measure luminescence (e.g., 2–3-fold induction) .
  • qPCR for downstream targets : Quantify Ptch1 and Gli1 mRNA in neural stem cells (NSCs) after radiation ± compound treatment (e.g., 48-hour post-exposure) .
  • Pharmacological inhibition : Co-administration with cyclopamine (5 µM) reverses NSC proliferation, confirming Hedgehog dependence .

Basic: What are critical solubility and stability considerations for in vitro assays?

Answer:

  • Solubility : Prepare stock solutions in DMSO (50 mM), then dilute in cell culture media (final DMSO ≤0.1%). For aqueous buffers (pH 7.4), use co-solvents like PEG-400 (10–20% v/v) .
  • Stability : Store lyophilized powder at –20°C; assess degradation via HPLC (room temperature, 24 hours: <5% degradation) .
  • Plasma stability : Incubate with mouse plasma (37°C, 1 hour); >90% recovery indicates suitability for in vivo studies .

Advanced: How to design dose-response studies for optimizing neuroprotection and minimizing off-target effects?

Answer:

  • In vitro NSC cultures : Treat with 0.1–100 µM compound; measure viability (Calcein-AM) and differentiation (β-III-tubulin/GFAP staining) .
  • In vivo dose escalation : Test 1–20 mg/kg in C3H/HeN mice; monitor body weight, blood-brain barrier integrity (Evans Blue assay), and microglial activation (Iba1+ cells/mm²) .
  • Toxicogenomics : RNA-seq of liver/kidney tissues identifies off-target gene regulation (e.g., CYP450 isoforms) .

Advanced: What strategies address conflicting data on microglial polarization states?

Answer:

  • Flow cytometry : Use CD86 (M1) vs. CD206 (M2) markers in BV2 cells post-treatment (10 µM, 24 hours) .
  • Single-cell RNA-seq : Resolve heterogeneity in microglial subsets from irradiated brains .
  • Pharmacodynamic modeling : Correlate compound exposure (AUC) with M1/M2 ratios to establish optimal dosing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.